molecular formula C8H19O3PSSe B14221792 Diethyl [1-(methylselanyl)-1-(methylsulfanyl)ethyl]phosphonate CAS No. 827304-06-3

Diethyl [1-(methylselanyl)-1-(methylsulfanyl)ethyl]phosphonate

Cat. No.: B14221792
CAS No.: 827304-06-3
M. Wt: 305.25 g/mol
InChI Key: DPBSRFRMEMGCOF-UHFFFAOYSA-N
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Description

Diethyl [1-(methylselanyl)-1-(methylsulfanyl)ethyl]phosphonate is an organophosphorus compound characterized by the presence of both selenium and sulfur atoms in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl [1-(methylselanyl)-1-(methylsulfanyl)ethyl]phosphonate typically involves the reaction of diethyl phosphite with appropriate selenium and sulfur-containing reagents. One common method involves the use of methylselanyl and methylsulfanyl groups, which are introduced through nucleophilic substitution reactions. The reaction conditions often require the presence of a base, such as sodium hydride, and an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Diethyl [1-(methylselanyl)-1-(methylsulfanyl)ethyl]phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diethyl [1-(methylselanyl)-1-(methylsulfanyl)ethyl]phosphonate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for introducing selenium and sulfur atoms into molecules.

    Biology: Investigated for its potential antioxidant properties due to the presence of selenium.

    Medicine: Explored for its potential use in drug development, particularly in designing compounds with anticancer and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of diethyl [1-(methylselanyl)-1-(methylsulfanyl)ethyl]phosphonate involves its interaction with various molecular targets. The selenium and sulfur atoms can participate in redox reactions, influencing cellular oxidative stress levels. These interactions can modulate the activity of enzymes and proteins involved in oxidative stress response pathways .

Comparison with Similar Compounds

Similar Compounds

    Diethyl [1-(methylsulfonyl)ethyl]phosphonate: Contains a sulfonyl group instead of a sulfanyl group.

    Diethyl [1-(methylselanyl)ethyl]phosphonate: Lacks the sulfanyl group.

    Diethyl [1-(methylsulfanyl)ethyl]phosphonate: Lacks the selanyl group.

Uniqueness

Diethyl [1-(methylselanyl)-1-(methylsulfanyl)ethyl]phosphonate is unique due to the simultaneous presence of both selenium and sulfur atoms, which imparts distinct chemical reactivity and potential biological activities. This dual functionality is not commonly found in other similar compounds, making it a valuable compound for research and industrial applications .

Properties

CAS No.

827304-06-3

Molecular Formula

C8H19O3PSSe

Molecular Weight

305.25 g/mol

IUPAC Name

1-diethoxyphosphoryl-1-methylselanyl-1-methylsulfanylethane

InChI

InChI=1S/C8H19O3PSSe/c1-6-10-12(9,11-7-2)8(3,13-4)14-5/h6-7H2,1-5H3

InChI Key

DPBSRFRMEMGCOF-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C(C)(SC)[Se]C)OCC

Origin of Product

United States

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